1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-phenylpropanoate
Description
The compound 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-phenylpropanoate (ID: C263-0440, molecular formula: C27H26N2O4S, molecular weight: 474.58) is a pyrazole derivative featuring a sulfonyl group at position 4 and a 3-phenylpropanoate ester at position 5 of the pyrazole ring . The phenylsulfonyl moiety enhances electron-withdrawing characteristics, which may affect reactivity and binding affinity in pharmacological contexts.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-19-14-16-24(20(2)18-19)29-27(33-25(30)17-15-22-10-6-4-7-11-22)26(21(3)28-29)34(31,32)23-12-8-5-9-13-23/h4-14,16,18H,15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUKSKPKRJBXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the pyrazole derivative with 3-phenylpropanoic acid using a suitable catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
3-Methyl-4-(4-Methylbenzene-1-Sulfonyl)-1-Phenyl-1H-Pyrazol-5-yl 4-Nitrobenzoate (ID: C263-0348)
- Molecular Formula : C24H19N3O6S
- Molecular Weight : 477.49
- Key Differences: Replaces the 3-phenylpropanoate ester with a 4-nitrobenzoate group, introducing a strong electron-withdrawing nitro substituent. The sulfonyl group is attached to a 4-methylbenzene ring instead of a simple phenyl group. The pyrazole’s position 1 substituent is phenyl (vs. 2,4-dimethylphenyl in the target compound).
- Implications: The nitro group may increase polarity and reduce bioavailability compared to the target compound’s phenylpropanoate ester. The methylbenzene-sulfonyl group could alter steric interactions in protein binding .
[5-Methyl-4-(4-Methylphenyl)Sulfanyl-2-Phenylpyrazol-3-yl] 2,6-Difluorobenzoate
- Molecular Formula : C25H18F2N2O2S
- Key Differences :
- Substitutes the sulfonyl group with a sulfanyl (thioether) group, reducing electron-withdrawing effects.
- The ester group is 2,6-difluorobenzoate, introducing fluorine atoms that enhance metabolic stability.
- Position 2 of the pyrazole is phenyl (vs. unsubstituted in the target compound).
- Implications : The sulfanyl group may improve lipophilicity, while fluorine atoms could enhance binding to hydrophobic pockets in enzymes or receptors .
Analogues with Varied Ester Groups
1-(4-Methylphenyl)-3-Phenyl-1H-Pyrazol-5-yl 4-Nitrobenzenesulfonate
- Molecular Formula : C22H17N3O5S
- Key Differences: Replaces the 3-phenylpropanoate ester with a 4-nitrobenzenesulfonate group. Retains a simpler 4-methylphenyl group at position 1.
[1-Methyl-5-(4-Methylphenoxy)-3-Phenyl-1H-Pyrazol-4-yl]Methyl 2-Chloroacetate
- Molecular Formula : C21H19ClN2O3
- Key Differences: Substitutes the sulfonyl group with a 4-methylphenoxy moiety, altering electronic and steric profiles. Uses a 2-chloroacetate ester, which is smaller and more reactive than 3-phenylpropanoate.
- Implications: The phenoxy group may enhance π-π stacking interactions, while the chloroacetate could act as an alkylating agent in biological systems .
Functional Group Variations
1-(3,5-Dimethoxyphenyl)-3-(4-Methyl-1H-Pyrazol-1-yl)Urea (MK13)
- Molecular Formula : C18H19N5O3
- Key Differences :
- Replaces the ester and sulfonyl groups with a urea linkage and methoxy substituents.
- The pyrazole is substituted with a methyl group at position 4 (vs. position 3 in the target compound).
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound (C263-0440) | C27H26N2O4S | 474.58 | 2,4-Dimethylphenyl (C1), methyl (C3), phenylsulfonyl (C4), 3-phenylpropanoate | High steric bulk, moderate polarity |
| 3-Methyl-4-(4-methylbenzene-1-sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate | C24H19N3O6S | 477.49 | Phenyl (C1), nitrobenzoate ester | Enhanced electron withdrawal, higher polarity |
| [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate | C25H18F2N2O2S | 472.48 | Sulfanyl group, 2,6-difluorobenzoate | Increased lipophilicity, metabolic stability |
| 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate | C22H17N3O5S | 459.45 | 4-Nitrobenzenesulfonate ester | Bulky leaving group, potential reactivity |
Research Implications
- Steric Considerations : The 2,4-dimethylphenyl group in the target compound may reduce off-target interactions compared to simpler phenyl substituents .
- Ester Flexibility: 3-Phenylpropanoate esters balance lipophilicity and hydrolysis rates, whereas nitro or chloroacetate esters may prioritize reactivity over stability .
Biological Activity
1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-phenylpropanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Phenylsulfonyl group : Enhances the compound's lipophilicity and biological activity.
- 3-Phenylpropanoate moiety : Contributes to its pharmacokinetic properties.
The molecular formula is , and its molecular weight is approximately 396.50 g/mol.
The precise mechanism of action of this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets, including enzymes and receptors. The presence of the phenylsulfonyl group suggests potential inhibition of specific enzymes involved in metabolic pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thus modulating metabolic processes.
- Receptor Modulation : It may act as a positive allosteric modulator for certain receptors, similar to other phenylsulfonamide derivatives .
Biological Activity
Research indicates that the compound exhibits several biological activities:
Antiinflammatory Activity
Studies show that compounds with similar structures possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been noted in related pyrazole derivatives, suggesting a potential for this compound in treating inflammatory diseases.
Antitumor Activity
Preliminary data indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induces apoptosis |
| A549 (Lung) | 15.0 | Cytotoxic effects observed |
| HeLa (Cervical) | 10.0 | Growth inhibition |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Pyrazole Derivatives :
- Antitumor Research :
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Absorption : High solubility suggests good gastrointestinal absorption.
- Distribution : Likely high tissue distribution due to lipophilicity.
- Metabolism : Metabolized primarily via liver enzymes; specific pathways remain under investigation.
- Excretion : Predominantly renal excretion anticipated based on molecular characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
